molecular formula C10H8BrClO2 B8352048 2-(5-Bromo-7-chlorobenzofuran-2-yl)ethanol

2-(5-Bromo-7-chlorobenzofuran-2-yl)ethanol

Cat. No. B8352048
M. Wt: 275.52 g/mol
InChI Key: FYZMTUHEGLSCEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09067949B2

Procedure details

The product of step A (14.0 g, 42.76 mmol) was added to a mixture of but-3-yn-1-ol (3.24 mL, 42.79 mmol), copper(II)oxide (3.67 g, 25.67 mmol), pyridine (21.3 mL) and N-methylpyrrolidone (85.0 mL). The reaction mixture was heated to 70° C. for 12 h then 100° C. for a further 2.5 h. The mixture was diluted with MTBE (200 mL), washed successively with 5% aq NH4OH (200 mL), 0.5 M NaOH (200 mL) and saturated brine solution (200 mL) and extracted with ethyl acetate (3×75 mL). The combined organic extracts were dried over Na2SO4 and concentrated in vacuo to give the crude product which was purified by column chromatography (SiO2, 4:1 hexanes/ethyl acetate) providing 2-(5-bromo-7-chlorobenzofuran-2-yl)ethanol (7.8 g, 66%) as an off-white solid: 1H NMR (CDCl3, 400 MHz) δ 7.52 (d, J=1.6 Hz, 1H), 7.37 (d, J=2.0 Hz, 1H), 6.52-6.51 (m, 1H), 4.02 (q, J=6.0 Hz, 2H), 3.09 (t, J=6.2 Hz, 2H), 1.65 (t, J=5.6 Hz, 1H).
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
3.24 mL
Type
reactant
Reaction Step One
Quantity
21.3 mL
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
3.67 g
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6](I)[C:5]([OH:9])=[C:4]([Cl:10])[CH:3]=1.[CH2:11]([OH:15])[CH2:12][C:13]#[CH:14].N1C=CC=CC=1.CN1CCCC1=O>CC(OC)(C)C.[Cu]=O>[Br:1][C:2]1[CH:3]=[C:4]([Cl:10])[C:5]2[O:9][C:13]([CH2:12][CH2:11][OH:15])=[CH:14][C:6]=2[CH:7]=1

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)I)O)Cl
Name
Quantity
3.24 mL
Type
reactant
Smiles
C(CC#C)O
Name
Quantity
21.3 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
85 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Name
Quantity
3.67 g
Type
catalyst
Smiles
[Cu]=O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed successively with 5% aq NH4OH (200 mL), 0.5 M NaOH (200 mL) and saturated brine solution (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (SiO2, 4:1 hexanes/ethyl acetate)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrC=1C=C(C2=C(C=C(O2)CCO)C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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